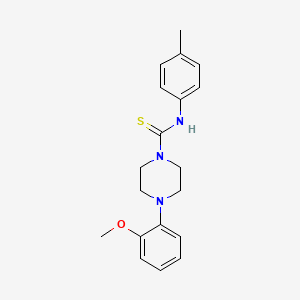![molecular formula C16H15NO3 B5858811 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission in the central nervous system.
作用机制
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] acts as a potent antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the central nervous system. By blocking the ion channel, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] inhibits the flow of ions into the postsynaptic neuron, thereby reducing the amplitude and duration of the excitatory postsynaptic potential.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of epileptic seizures in animal models of epilepsy. It has also been shown to improve motor function in animal models of Parkinson's disease. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have neuroprotective effects, reducing the damage caused by ischemic injury and oxidative stress.
实验室实验的优点和局限性
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of this receptor in synaptic transmission and plasticity. It is also relatively stable and easy to handle. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has some limitations. It is not very water-soluble, which can make it difficult to use in some experimental preparations. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
未来方向
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]. One area of interest is the development of new analogs of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] that have improved pharmacological properties, such as increased water-solubility and longer half-life. Another area of interest is the use of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] in combination with other drugs or therapies to treat neurological disorders. Finally, there is interest in investigating the role of ionotropic glutamate receptors in other physiological processes, such as learning and memory, and the potential for 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] to be used as a tool in these studies.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research to investigate the role of this receptor in synaptic transmission and plasticity. 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], including the development of new analogs and investigating its potential use in combination with other therapies.
合成方法
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] can be synthesized by the reaction of 2,6-dimethylbenzoquinone with 3-methylbenzohydroxamic acid in the presence of a catalyst such as triethylamine. The reaction yields 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] as a yellow crystalline solid with a melting point of 203-204°C.
科学研究应用
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been widely used in scientific research as a tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(7-10)16(19)20-17-14-8-11(2)15(18)12(3)9-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWFSWWCWFZXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)


![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)